molecular formula C42H44N4O5 B14814052 methyl (15R,16S,20S)-11-[(2S)-2-[(2R,3E,12bS)-3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-3-methoxy-3-oxopropyl]-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1,3,5,7,9,11,18-heptaene-19-carboxylate

methyl (15R,16S,20S)-11-[(2S)-2-[(2R,3E,12bS)-3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-3-methoxy-3-oxopropyl]-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1,3,5,7,9,11,18-heptaene-19-carboxylate

Cat. No.: B14814052
M. Wt: 684.8 g/mol
InChI Key: QWAUBSSAJRGKPX-XKMAVODYSA-N
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Description

Methyl (15R,16S,20S)-11-[(2S)-2-[(2R,3E,12bS)-3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-3-methoxy-3-oxopropyl]-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1,3,5,7,9,11,18-heptaene-19-carboxylate is a complex organic compound with a unique structure. This compound is characterized by multiple rings, chiral centers, and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of indoloquinolizine and diazapentacyclo structures. The reaction conditions typically require specific catalysts, solvents, and temperature controls to ensure the correct stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesis equipment and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its chiral centers and functional groups can provide insights into stereochemistry and molecular recognition.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. Its complex structure may interact with specific biological targets, leading to the development of new drugs.

Industry

In the industrial sector, this compound may find applications in the development of new materials, catalysts, or chemical processes. Its unique properties can be leveraged to create innovative solutions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. These interactions can affect various biological pathways, leading to the compound’s observed effects. The exact mechanism depends on the functional groups and stereochemistry of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indoloquinolizine derivatives and diazapentacyclo compounds. These compounds share structural features but may differ in their functional groups and stereochemistry.

Uniqueness

What sets this compound apart is its specific arrangement of rings, chiral centers, and functional groups. This unique structure can lead to distinct chemical and biological properties, making it a valuable subject of study.

Properties

Molecular Formula

C42H44N4O5

Molecular Weight

684.8 g/mol

IUPAC Name

methyl (15R,16S,20S)-11-[(2S)-2-[(2R,3E,12bS)-3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-3-methoxy-3-oxopropyl]-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1,3,5,7,9,11,18-heptaene-19-carboxylate

InChI

InChI=1S/C42H44N4O5/c1-5-24-19-45-15-14-27-26-10-6-8-12-34(26)43-39(27)36(45)17-29(24)31(41(47)49-3)16-25-20-46-21-32-23(2)51-22-33(42(48)50-4)30(32)18-37(46)40-38(25)28-11-7-9-13-35(28)44-40/h5-13,20,22-23,29-32,36,43H,14-19,21H2,1-4H3/b24-5-/t23-,29-,30-,31-,32+,36-/m0/s1

InChI Key

QWAUBSSAJRGKPX-XKMAVODYSA-N

Isomeric SMILES

C/C=C\1/CN2CCC3=C([C@@H]2C[C@@H]1[C@H](CC4=CN5C[C@@H]6[C@@H](OC=C([C@H]6CC5=C7C4=C8C=CC=CC8=N7)C(=O)OC)C)C(=O)OC)NC9=CC=CC=C39

Canonical SMILES

CC=C1CN2CCC3=C(C2CC1C(CC4=CN5CC6C(OC=C(C6CC5=C7C4=C8C=CC=CC8=N7)C(=O)OC)C)C(=O)OC)NC9=CC=CC=C39

Origin of Product

United States

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